5-Bromo-6-azaindole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOAYBMKAZMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CN=C(C=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Heterocyclic Formation
Method Overview:
The initial step involves constructing the azaindole core, typically through cyclization of suitably substituted pyridine derivatives followed by selective bromination at the 5-position.
- Starting Material: 2-Amino-6-chloropyridine derivatives or 2-amino-3-methylpyridine compounds are common precursors.
- Oxidation and Cyclization: Oxidation of methylated pyridines using oxidants like Caroline acid or similar agents facilitates formation of the azaindole ring system.
- Bromination: The introduction of bromine at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide under controlled conditions.
- Reaction Conditions: Typically carried out at ambient to slightly elevated temperatures (25–60°C), with solvents like dichloromethane, chloroform, or DMF.
- A typical protocol involves bromination of the heterocycle using NBS in the presence of radical initiators or catalysts, providing regioselectivity at the 5-position.
Formation of the Carboxylic Acid Derivative
Method Overview:
The heterocyclic core is then functionalized to introduce the carboxylic acid group at the 3-position, often via directed lithiation or nucleophilic substitution, followed by oxidation.
- Lithiation: Treatment with n-butyllithium at low temperatures (-70°C) to generate a carbanion intermediate at the 3-position.
- Carboxylation: Quenching with carbon dioxide (CO₂) to form the carboxylic acid.
- Oxidation: Alternatively, oxidation of methyl groups or side chains using oxidants like potassium permanganate or chromium-based reagents.
- The lithiation-carboxylation sequence is efficient for regioselective functionalization, with yields often exceeding 60%.
- Subsequent esterification steps convert the acid to methyl ester using methylating agents like diazomethane or methyl iodide under basic conditions.
Esterification to Form the Methyl Ester
Method Overview:
Conversion of the carboxylic acid to methyl ester is achieved through esterification reactions, typically under acid catalysis.
- Fischer Esterification: Refluxing the acid with excess methanol and catalytic sulfuric acid or p-toluenesulfonic acid.
- Alternative Methods: Use of methyl iodide or dimethyl sulfate in the presence of base or phase-transfer catalysts for methylation.
- Fischer esterification is the most common and straightforward method, yielding high purity methyl esters with reaction times of 4–8 hours under reflux.
Summary of Synthetic Pathways and Data Table
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-azaindole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-c]pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that 5-Bromo-6-azaindole-3-carboxylic acid methyl ester exhibits various biological activities:
- Antitumor Activity : Compounds in the azaindole family have shown promise in inhibiting tumor growth through mechanisms that involve the modulation of signaling pathways associated with cancer cell proliferation .
- Antibacterial Properties : Some studies suggest that azaindoles possess antibacterial effects, making them potential candidates for developing new antibiotics .
- Anti-Angiogenic Effects : The compound has been investigated for its ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Pharmaceutical Applications
Given its biological properties, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notable applications include:
- Drug Development : It is utilized in creating new drug candidates targeting specific diseases, particularly cancers and bacterial infections.
- Bioactive Compound Synthesis : The compound acts as a precursor for synthesizing bioactive molecules that exhibit enhanced therapeutic profiles compared to their parent compounds .
Case Studies and Research Findings
Several studies have documented the effectiveness of 5-Bromo-6-azaindole derivatives in clinical settings:
- Study on Antitumor Efficacy : A recent study highlighted the compound's role in inhibiting specific cancer cell lines, demonstrating significant reductions in cell viability at low micromolar concentrations .
- Antibacterial Testing : Laboratory tests showed that derivatives of 5-Bromo-6-azaindole displayed potent activity against resistant bacterial strains, suggesting a potential pathway for new antibiotic development .
- Mechanistic Insights : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with cellular targets involved in tumor growth and bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and progression . The molecular targets and pathways involved include the ATP-binding site of FGFRs, where the compound interacts through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-bromo-6-azaindole-3-carboxylic acid methyl ester and related brominated indole derivatives:
Key Observations:
Substituent Effects on Reactivity :
- The methyl ester in the target compound offers hydrolytic stability compared to the aldehyde in 5-bromo-6-azaindole-3-carbaldehyde, which is prone to oxidation or nucleophilic attack .
- The dual bromine and acetoxy group in the ethyl ester derivative may confer greater electrophilicity but reduce solubility due to increased hydrophobicity.
Impact of Ester Alkyl Chains :
- Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility than ethyl esters (e.g., ’s compound), which could influence chromatographic behavior (e.g., retention times in GC-MS, as seen in aliphatic esters in –9).

Biological Interactions :
- The 6-azaindole core distinguishes these compounds from simple fatty acid methyl esters (e.g., palmitic or stearic acid methyl esters in ), which lack aromaticity and hydrogen-bonding capabilities. This structural difference suggests divergent applications: azaindoles in drug discovery vs. aliphatic esters in lipid metabolism studies.


Research Findings and Hypotheses
- Synthetic Utility : The methyl ester group in this compound likely serves as a protecting group, enabling further functionalization at the carboxylic acid position (e.g., hydrolysis to free acid or amide coupling).
- Comparative Stability : Unlike the ethyl ester derivative in , which has additional bromine and acetoxy groups, the target compound’s simpler structure may improve metabolic stability in biological assays.
- Chromatographic Behavior: While GC-MS data for azaindole esters are scarce, aliphatic methyl esters (e.g., hexadecanoic acid methyl ester in –8) exhibit distinct retention times based on chain length and branching. By analogy, the target compound’s retention behavior would differ significantly due to its aromatic core.
Biological Activity
5-Bromo-6-azaindole-3-carboxylic acid methyl ester (CAS No. 1427503-97-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom, an azaindole core, and a carboxylic acid methyl ester functional group. This unique arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity
1. Kinase Inhibition
Research has shown that azaindole derivatives, including this compound, exhibit promising activity as kinase inhibitors. The azaindole framework is known for its ability to selectively inhibit various kinases, which are critical in signaling pathways related to cancer progression.
Case Study: Kinase Selectivity
A study demonstrated that substituted azaindoles could selectively inhibit Cdc7 kinase over CDK2, suggesting a potential therapeutic application in cancer treatment by selectively targeting tumor cells while sparing normal cells .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against multiple human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.73 | Induces apoptosis |
| A549 | 0.57 | Cell cycle arrest |
| HepG2 | 5.74 | Inhibits tubulin assembly |
This table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against various cancer cell lines, highlighting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and metabolic stability, crucial for drug development.
- Azaindole Core : The hydrogen bond donor/acceptor properties of the azaindole core are essential for maintaining potency against targets like kinases .
Research Findings
Recent studies have focused on optimizing the structure of azaindoles to enhance their biological activity. For instance, modifications at the 3 and 5 positions of the azaindole core have been shown to retain or improve potency without significantly affecting pharmacokinetic properties .
Q & A
Q. What are the typical synthetic routes for preparing 5-Bromo-6-azaindole-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?
The synthesis often starts with brominated indole precursors. For example, 6-bromo-1H-indole-3-carboxylic acid derivatives are functionalized via nucleophilic substitution or coupling reactions to introduce methoxy and ester groups. Key steps include halogenation, esterification, and azaindole ring formation. Reaction optimization (e.g., temperature, catalyst selection) is critical: highlights that using palladium catalysts in coupling reactions improves regioselectivity for brominated intermediates . Solvent polarity (e.g., DMF vs. THF) also affects reaction rates and byproduct formation .
Q. How is the compound characterized, and which analytical techniques are most reliable for confirming its structure?
Structural confirmation requires a combination of techniques:
- NMR : and NMR identify substituents on the indole core (e.g., methoxy protons at ~3.8 ppm, ester carbonyls at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peaks matching theoretical values) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .
Q. What are the common solubility and stability challenges associated with this compound?
The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces stability in aqueous or basic conditions due to hydrolysis. Storage at -20°C under inert atmosphere is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for brominated azaindole derivatives?
Discrepancies often arise from impurities in starting materials or variations in purification methods. For instance, shows that column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) improves separation of brominated byproducts . Comparative TLC analysis at each step ensures intermediate purity. Reproducibility requires strict control of reaction stoichiometry and catalyst loading .
Q. What strategies optimize regioselectivity during functionalization of the azaindole core?
- Directing Groups : Installing temporary protecting groups (e.g., Boc) at the 3-position directs bromination to the 5- or 6-position .
- Metal Catalysis : Pd-catalyzed C-H activation enables selective functionalization at electron-deficient positions, as shown in for similar azaindoles .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, reducing trial-and-error approaches .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing ester and bromine groups activate the indole ring for Suzuki-Miyaura couplings. However, steric hindrance from the methyl ester can reduce coupling efficiency with bulky aryl boronic acids. Kinetic studies in suggest using smaller ligands (e.g., PPh) enhances reaction rates .
Q. What are the applications of this compound in medicinal chemistry, and how do structural modifications alter bioactivity?
The brominated azaindole scaffold is a key intermediate in kinase inhibitor development. notes that substituting the methoxy group with amino or alkyl chains improves target binding affinity . The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide formation) .
Data Analysis and Methodological Considerations
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?
- Reference Standards : Compare with published data for analogous compounds (e.g., 5-Bromo-7-azaindole derivatives in ) .
- Deuterated Solvents : Use DMSO-d to resolve overlapping proton signals near 7.5–8.5 ppm (aromatic region) .
- 2D NMR : HSQC and HMBC correlations confirm connectivity between the bromine substituent and the azaindole core .
Q. What experimental design principles minimize byproducts during large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



